2-({1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperidin-4-yl}methoxy)pyrazine
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Overview
Description
The compound “2-({1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperidin-4-yl}methoxy)pyrazine” is a complex organic molecule. It contains a 1,2,4-triazole ring, which is a type of azole, a class of five-membered nitrogen-containing heterocycles . The 1-methyl-1H-1,2,4-triazole component is known to have a molecular weight of 83.0919 .
Scientific Research Applications
Coordination Chemistry and Ligand Design
The btp (2,6-bis(1,2,3-triazol-4-yl)pyridine) binding motif has gained attention in coordination chemistry. Researchers explore how btp ligands interact with a wide range of metals. Compared to classical pyridyl and polypyridyl ligands, btp ligands exhibit unique properties . Their modular structure allows fine-tuning of metal complexes for applications such as catalysis, enzyme inhibition, photochemistry, and molecular logic.
Drug Discovery
Although not naturally occurring, 1,2,3-triazoles (including 1-methyl-1H-1,2,4-triazole) play a crucial role in drug discovery. Medicinal chemists incorporate triazole moieties into drug candidates due to their diverse pharmacological activities. These compounds can modulate biological targets, enhance drug stability, and improve bioavailability .
Bioconjugation and Chemical Biology
1-Methyl-1H-1,2,4-triazole finds use in bioconjugation reactions. For instance, it serves as a ligand in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). The water-soluble ligand BTTES (a derivative of 1-methyl-1H-1,2,4-triazole) accelerates reaction rates and minimizes cytotoxicity, making it desirable for diverse chemical biology experiments .
Anticancer Properties
New p-cymene Ru(II) complexes containing 1-methyl-1H-1,2,4-triazole-based ligands have been investigated for their anticancer properties. Structural studies reveal their potential as cytotoxic agents .
Mechanism of Action
Target of Action
It’s known that 1,2,4-triazole derivatives often interact with various enzymes and receptors in the body . The specific targets for this compound would need to be identified through further experimental studies.
Mode of Action
The anticancer activity of similar molecules is often due to the nitrogen atoms of the triazole moiety actively contributing to binding to the active site of enzymes . This interaction can lead to changes in the enzyme’s function, potentially inhibiting its activity.
Biochemical Pathways
Compounds with similar structures have been shown to exhibit anticancer properties They may interfere with the pathways involved in cell proliferation and survival, leading to the death of cancer cells
Pharmacokinetics
The molecular weight of the related compound 1-methyl-1h-1,2,4-triazole is 830919 , which suggests that it might have good absorption and distribution characteristics due to its relatively small size
Result of Action
Similar compounds have shown cytotoxic activities against various tumor cell lines
properties
IUPAC Name |
2-[[1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methoxy]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O/c1-19-13(17-11-18-19)9-20-6-2-12(3-7-20)10-21-14-8-15-4-5-16-14/h4-5,8,11-12H,2-3,6-7,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMZFKGZZOPBXCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)CN2CCC(CC2)COC3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-({1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperidin-4-yl}methoxy)pyrazine |
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